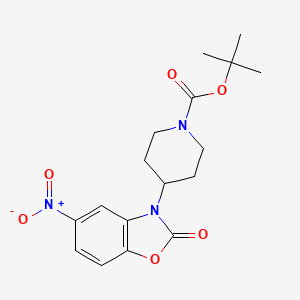![molecular formula C19H22N2O4 B3083671 ((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid CAS No. 1142204-32-7](/img/structure/B3083671.png)
((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid
Übersicht
Beschreibung
((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid is a complex organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.4 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a methoxyphenyl group, an oxo group, and an amino acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with 2-phenylethylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding enzyme-substrate interactions or for developing new biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for conditions that involve the central nervous system .
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of ((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain receptors or enzymes, modulating their activity and resulting in changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenylacetic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and properties.
4-Methylphenylacetic acid: Another related compound with a methyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(2-phenylethylamino)ethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-17-9-7-16(8-10-17)21(14-19(23)24)13-18(22)20-12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQNMSZKVFZAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Amino-1,3,5-triazin-2-yl)thio]acetonitrile](/img/structure/B3083596.png)
![[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid](/img/structure/B3083597.png)
![[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B3083611.png)
![[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B3083614.png)
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid](/img/structure/B3083620.png)
![{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-YL]-methyl}amine](/img/structure/B3083632.png)


![(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3083649.png)
![[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083656.png)
![[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083689.png)
![[[2-(Cycloheptylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083692.png)
![[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083694.png)
